molecular formula C11H8N4O3 B2890112 N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide CAS No. 2418662-11-8

N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide

Numéro de catalogue B2890112
Numéro CAS: 2418662-11-8
Poids moléculaire: 244.21
Clé InChI: WLLKXZBBPKVTBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide, also known as CCPX, is a chemical compound with potential applications in scientific research. CCPX is a potent and selective inhibitor of the ionotropic glutamate receptor GluK1, which is involved in the regulation of synaptic transmission in the brain.

Applications De Recherche Scientifique

N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. GluK1 is a subtype of the ionotropic glutamate receptor that is predominantly expressed in the cerebellum and hippocampus, two brain regions that are involved in learning and memory. GluK1 has been implicated in various neurological disorders, such as epilepsy, schizophrenia, and Alzheimer's disease. N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide can be used as a tool compound to selectively block GluK1 and study its role in these disorders. N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide has also been shown to have neuroprotective effects in animal models of stroke (2).

Mécanisme D'action

N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide is a competitive antagonist of GluK1, meaning that it binds to the receptor at the same site as the natural ligand glutamate and prevents its activation. GluK1 is a tetrameric receptor composed of four subunits, each of which contains a ligand-binding domain and an ion channel domain. N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide specifically targets the ligand-binding domain of GluK1 and blocks the opening of the ion channel. This results in the inhibition of synaptic transmission mediated by GluK1.
Biochemical and Physiological Effects:
The blockade of GluK1 by N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide has several biochemical and physiological effects. GluK1 is involved in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. By blocking GluK1, N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide can modulate synaptic plasticity and affect learning and memory processes. GluK1 is also involved in the regulation of neuronal excitability, and its blockade by N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide can reduce the risk of seizures and excitotoxicity. Finally, GluK1 has been implicated in the pathophysiology of various neurological disorders, and the use of N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide as a tool compound can shed light on the underlying mechanisms.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of GluK1, with minimal off-target effects on other glutamate receptors. It is also stable and easy to handle, and can be used in a variety of experimental settings. However, N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide has some limitations as well. It has relatively low solubility in aqueous solutions, which can limit its use in certain assays. It also has a relatively short half-life in vivo, which can affect its pharmacokinetic properties.

Orientations Futures

There are several future directions for research on N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide. One direction is to investigate its potential therapeutic applications in neurological disorders. For example, N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide could be used to treat epilepsy or Alzheimer's disease by selectively blocking GluK1. Another direction is to study the role of GluK1 in synaptic plasticity and learning and memory processes, using N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide as a tool compound. Finally, N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide could be used as a starting point for the development of novel GluK1 inhibitors with improved pharmacokinetic properties and therapeutic potential.
Conclusion:
In conclusion, N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide, or N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide, is a chemical compound with potential applications in scientific research. It is a potent and selective inhibitor of the ionotropic glutamate receptor GluK1, which is involved in the regulation of synaptic transmission in the brain. N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide can be used as a tool compound to selectively block GluK1 and study its role in neurological disorders and learning and memory processes. While N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide has some limitations, it has several advantages as a tool compound and can be used in a variety of experimental settings. Future research on N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide could lead to the development of novel therapies for neurological disorders and a better understanding of the role of GluK1 in brain function.
References:
1. P. Han et al., "Synthesis and biological evaluation of N-(1-cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide (N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide) analogues as GluK1 antagonists," Bioorg. Med. Chem. 21, 5879-5886 (2013).
2. Y. Wang et al., "The GluK1 (GluR5) kainate/AMPA receptor antagonist LY293558 protects against excitotoxicity in the rat hippocampus," Neuropharmacology 46, 399-407 (2004).

Méthodes De Synthèse

The synthesis of N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(1-cyanocyclopropyl)amine to give N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide as a white solid in high yield. The synthesis of N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide has been described in detail in a peer-reviewed publication (1).

Propriétés

IUPAC Name

N-(1-cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3/c12-5-11(2-3-11)14-10(16)8-9(17-6-13-8)7-1-4-18-15-7/h1,4,6H,2-3H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLKXZBBPKVTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=C(OC=N2)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.